3-Methyl-2-(oxetan-3-yloxy)aniline

Catalog No.
S8260383
CAS No.
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-(oxetan-3-yloxy)aniline

Product Name

3-Methyl-2-(oxetan-3-yloxy)aniline

IUPAC Name

3-methyl-2-(oxetan-3-yloxy)aniline

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-9(11)10(7)13-8-5-12-6-8/h2-4,8H,5-6,11H2,1H3

InChI Key

VPWSRHDUYBYSLM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N)OC2COC2

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2COC2

3-Methyl-2-(oxetan-3-yloxy)aniline is an organic compound characterized by its unique structural features, which include a methyl group, an oxetane ring, and an aniline moiety. The molecular formula for this compound is C10H13NO2C_{10}H_{13}NO_2, and it has a molecular weight of approximately 179.22 g/mol. The presence of both the oxetane and aniline structures contributes to its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science.

, including:

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert functional groups within the compound, such as transforming a nitro group to an amine group.
  • Substitution: The aniline component is capable of undergoing electrophilic aromatic substitution reactions, allowing for modifications such as nitration, sulfonation, and halogenation.

These reactions are crucial for the compound's utility in synthetic organic chemistry and its applications in various fields.

Research indicates that 3-Methyl-2-(oxetan-3-yloxy)aniline exhibits significant biological activities. Its derivatives have been studied for potential antimicrobial and anticancer properties. For instance, compounds derived from this structure may inhibit specific enzymes linked to inflammatory responses, suggesting therapeutic potential in treating conditions such as arthritis or other inflammatory diseases. The mechanism of action often involves interactions with biological macromolecules, potentially modulating various biochemical pathways.

The synthesis of 3-Methyl-2-(oxetan-3-yloxy)aniline typically involves several key steps:

  • Formation of the Oxetane Ring: This can be achieved through intramolecular cyclization reactions or via photochemical methods such as the Paternò–Büchi reaction.
  • Attachment to Aniline: The oxetane ring is then attached to the aniline moiety through nucleophilic substitution reactions.

In industrial settings, production may involve optimized reaction conditions to ensure high yield and purity, utilizing catalysts and controlled environments.

3-Methyl-2-(oxetan-3-yloxy)aniline finds applications across various fields:

  • Medicinal Chemistry: It is used as a building block in the development of new therapeutic agents.
  • Material Science: The compound serves as a precursor for synthesizing polymers and other materials.
  • Biological Research: Its derivatives are explored for their potential in drug discovery, particularly in targeting inflammatory diseases and cancer.

Studies on the interactions of 3-Methyl-2-(oxetan-3-yloxy)aniline with biological targets reveal its potential as a modulator of enzyme activity. For example, compounds derived from this structure have shown the ability to inhibit cyclooxygenase enzymes (COX), which play crucial roles in inflammatory processes. The mechanism typically involves binding to the active site of these enzymes, thereby reducing their activity and subsequent production of pro-inflammatory mediators.

Several compounds share structural similarities with 3-Methyl-2-(oxetan-3-yloxy)aniline. Here are notable examples:

Compound NameMolecular FormulaUnique Features
3-Chloro-2-(oxetan-3-yloxy)anilineC10H12ClNO2C_{10}H_{12}ClNO_2Contains a chloro substituent affecting reactivity
5-Methyl-2-(oxetan-3-yloxy)anilineC10H13NO2C_{10}H_{13}NO_2Variation in methyl group position affecting reactivity
4-Methyl-2-(oxetan-3-yloxy)anilineC10H13NO2C_{10}H_{13}NO_2Similar structure but differs in substitution pattern
5-Methyl-2-(tetrahydro-2H-pyran-2-yl)methoxyanilineC13H19NO2C_{13}H_{19}NO_2Features a different cyclic ether structure influencing activity

Uniqueness

The uniqueness of 3-Methyl-2-(oxetan-3-yloxy)aniline lies in its specific combination of functional groups—the oxetane ring and the aniline structure—which confer distinct chemical and biological properties. This unique arrangement allows for unique interactions within biological systems, potentially leading to novel therapeutic applications that are not observed in other derivatives.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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